molecular formula C10H10FNO2 B13947916 (4-Fluoro-benzylidene)-carbamic acid ethyl ester

(4-Fluoro-benzylidene)-carbamic acid ethyl ester

Cat. No.: B13947916
M. Wt: 195.19 g/mol
InChI Key: WQPTUPGGVKQJKT-UHFFFAOYSA-N
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Description

(4-Fluoro-benzylidene)-carbamic acid ethyl ester is a carbamate derivative characterized by a benzylidene moiety substituted with a fluorine atom at the para position and an ethyl ester group. This compound belongs to a broader class of carbamic acid esters, which are widely studied for their pharmacological, industrial, and synthetic applications. Carbamates are known for their structural versatility, where modifications in substituents (e.g., halogens, alkyl/aryl groups) significantly influence their chemical reactivity, biological activity, and metabolic stability . The 4-fluoro substitution in this compound may enhance its electronic properties and metabolic resistance compared to non-halogenated analogs, making it relevant in drug discovery and material science .

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

ethyl N-[(4-fluorophenyl)methylidene]carbamate

InChI

InChI=1S/C10H10FNO2/c1-2-14-10(13)12-7-8-3-5-9(11)6-4-8/h3-7H,2H2,1H3

InChI Key

WQPTUPGGVKQJKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N=CC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-benzylidene)-carbamic acid ethyl ester typically involves the reaction of 4-fluorobenzaldehyde with ethyl carbamate under specific conditions. One common method is the condensation reaction, where 4-fluorobenzaldehyde is reacted with ethyl carbamate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired ester.

Industrial Production Methods

Industrial production of (4-Fluoro-benzylidene)-carbamic acid ethyl ester may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-benzylidene)-carbamic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom on the benzylidene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(4-Fluoro-benzylidene)-carbamic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (4-Fluoro-benzylidene)-carbamic acid ethyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and specificity, while the ester group can undergo hydrolysis to release active compounds. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Carbamates

Table 1: Key Structural and Functional Differences Among Carbamate Derivatives

Compound Name Substituents Biological Activity Toxicity Profile Applications References
(4-Fluoro-benzylidene)-carbamic acid ethyl ester 4-Fluoro-benzylidene, ethyl ester Under investigation (potential CNS activity) Not fully characterized Pharmaceutical intermediates
(4-Chloro-2-fluoro-phenyl)carbamic acid ethyl ester 4-Chloro-2-fluoro-phenyl, ethyl ester Physostigmine-like activity (weak) Likely mutagenic (halogen) Neuropharmacology research
Carbamic acid ethyl ester (urethane) Ethyl ester (no aryl substituent) Carcinogenic (IARC 2A), mutagenic High carcinogenicity Industrial solvent (historical)
tert-Butyl (4-chloro-2-fluorophenyl)carbamate tert-Butyl ester, 4-chloro-2-fluoro Synthetic intermediate (inert protecting group) Low acute toxicity Organic synthesis
Ethyl (2-phenyl-quinoline-4-carbonyl)carbamate Quinoline-carbonyl, ethyl ester Anticancer potential (preclinical) Moderate cytotoxicity Oncology research

Pharmacological and Toxicological Insights

Pharmacological Activity

Carbamates with aromatic substituents, such as the 4-fluoro-benzylidene group, often exhibit enhanced binding affinity to biological targets due to electronic and steric effects. For instance, ethyl carbamates with basic substituents (e.g., tertiary amines) demonstrate physostigmine-like activity, stimulating intestinal peristalsis and miotic effects . However, (4-Fluoro-benzylidene)-carbamic acid ethyl ester’s activity remains understudied, though analogs like (4-chloro-2-fluoro-phenyl)carbamic acid ethyl ester show weak physostigmine-like effects compared to methyl or benzyl esters . The fluorine atom’s electron-withdrawing nature may reduce metabolic degradation, prolonging activity .

Biological Activity

(4-Fluoro-benzylidene)-carbamic acid ethyl ester is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, related studies, and relevant data.

Chemical Structure and Properties

The compound (4-Fluoro-benzylidene)-carbamic acid ethyl ester features a carbamate functional group, which is known for its diverse biological activities. The presence of the fluoro group and the benzylidene moiety may influence its pharmacological properties, enhancing interactions with biological targets.

Research indicates that compounds containing carbamate structures can exhibit various biological activities, including:

  • Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest. For instance, studies on related carbamate derivatives revealed their ability to disrupt microtubule assembly and induce morphological changes in breast cancer cells .
  • Anti-inflammatory Effects : Carbamates are often explored for their anti-inflammatory properties, which can be attributed to their ability to modulate signaling pathways involved in inflammation .
  • Antimicrobial Activity : Some carbamate esters have demonstrated antibacterial effects, making them candidates for further development as antimicrobial agents .

In Vitro Studies

In vitro studies have assessed the biological activity of (4-Fluoro-benzylidene)-carbamic acid ethyl ester against various cell lines. Key findings include:

  • Cytotoxicity : The compound showed varying degrees of cytotoxicity across different cancer cell lines, with some exhibiting significant inhibition of cell growth at micromolar concentrations.
  • Mechanistic Studies : Apoptosis assays indicated that the compound could enhance caspase-3 activity, suggesting an apoptotic mechanism similar to other carbamate derivatives .

Data Tables

The following table summarizes the biological activities observed for (4-Fluoro-benzylidene)-carbamic acid ethyl ester and related compounds:

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in MDA-MB-231 cells
Anti-inflammatoryModulates inflammatory pathways
AntimicrobialExhibits antibacterial activity
CytotoxicityInhibits proliferation at micromolar concentrations

Case Studies

  • Anticancer Activity :
    A study evaluated the effects of a series of carbamate derivatives on breast cancer cell lines. The results demonstrated that certain analogs induced significant apoptosis and inhibited cell migration, suggesting potential therapeutic applications for (4-Fluoro-benzylidene)-carbamic acid ethyl ester in oncology.
  • Anti-inflammatory Mechanism :
    Another investigation focused on the anti-inflammatory properties of similar compounds. The findings indicated that these carbamates could effectively inhibit pro-inflammatory cytokine production, providing insights into their potential use in treating inflammatory diseases.

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